molecular formula C5H8OS2 B14356927 3-Methyl-4-oxo-1,2-dithiane CAS No. 90238-76-9

3-Methyl-4-oxo-1,2-dithiane

Cat. No.: B14356927
CAS No.: 90238-76-9
M. Wt: 148.3 g/mol
InChI Key: HIPRPYCXKYSMOO-UHFFFAOYSA-N
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Description

3-Methyl-4-oxo-1,2-dithiane is an organic compound with the molecular formula C5H8OS2. It is a member of the dithiane family, which are sulfur-containing heterocycles. This compound is known for its unique structure, which includes a dithiane ring with a ketone functional group at the 4-position and a methyl group at the 3-position .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-4-oxo-1,2-dithiane can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then oxidized to form the dithiane ring. Common catalysts used in this process include yttrium triflate and tungstophosphoric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), allows for high yields and ease of operation without the need for organic solvents .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-oxo-1,2-dithiane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Organolithium reagents, Grignard reagents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced dithiane derivatives

    Substitution: Various substituted dithiane derivatives

Mechanism of Action

The mechanism of action of 3-Methyl-4-oxo-1,2-dithiane involves its ability to undergo various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its sulfur atoms can participate in redox reactions, while the ketone group can undergo nucleophilic addition reactions . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes .

Properties

CAS No.

90238-76-9

Molecular Formula

C5H8OS2

Molecular Weight

148.3 g/mol

IUPAC Name

3-methyldithian-4-one

InChI

InChI=1S/C5H8OS2/c1-4-5(6)2-3-7-8-4/h4H,2-3H2,1H3

InChI Key

HIPRPYCXKYSMOO-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)CCSS1

Origin of Product

United States

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